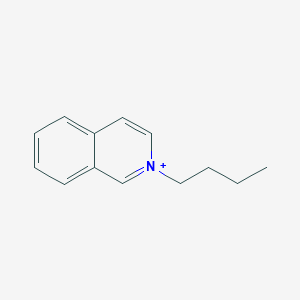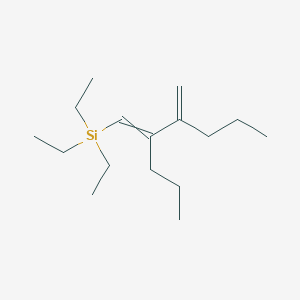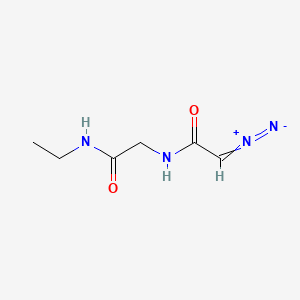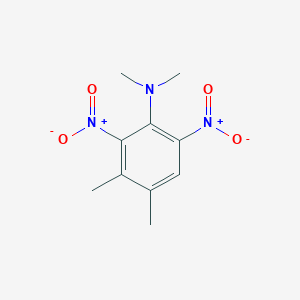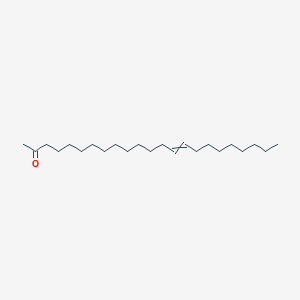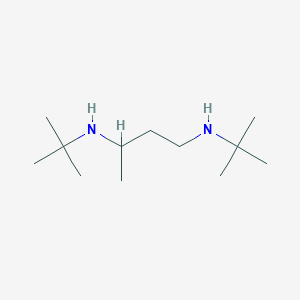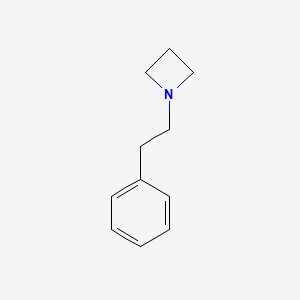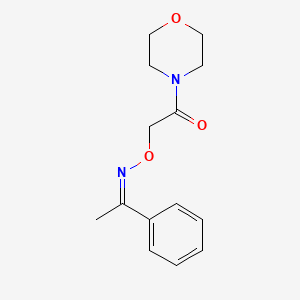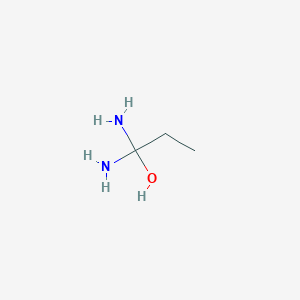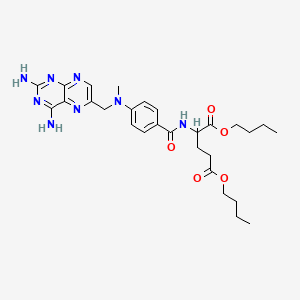
S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C10H20N2O2S2 It is known for its unique structure, which includes a thiosulfate group bonded to a cyclohexylpropylamidino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylpropylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
- Cyclohexylpropylamine + Carbon disulfide → Intermediate
- Intermediate + Hydrogen peroxide → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amidino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thiosulfate groups.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biochemical pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials.
Wirkmechanismus
The mechanism by which S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can undergo redox reactions, modulating the activity of target molecules. The amidino group can form hydrogen bonds and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Sodium thiosulfate: Commonly used in medical and industrial applications.
Cyclohexylamine derivatives: Used in organic synthesis and pharmaceuticals.
Uniqueness: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is unique due to its combined thiosulfate and amidino functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
40283-58-7 |
|---|---|
Molekularformel |
C11H22N2O3S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propylcyclohexane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
InChI-Schlüssel |
HGWIZOCGEBLKOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


